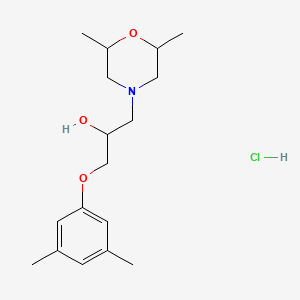
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FHBM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In drug discovery, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific proteins or enzymes involved in various cellular processes. For example, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to specific receptors.
Biochemical and Physiological Effects:
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to induce apoptosis (cell death) and inhibit cell proliferation. In neurons, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to modulate the release of neurotransmitters, which could have implications for the treatment of neurological disorders. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been found to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its versatility as a scaffold for the development of new compounds with improved pharmacological properties. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a high degree of selectivity for specific proteins or enzymes, which could reduce the risk of off-target effects. However, one of the limitations of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low solubility in aqueous solutions, which could make it difficult to use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of new compounds based on the 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide scaffold with improved pharmacological properties. Another area of interest is the investigation of the specific proteins or enzymes targeted by 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and their role in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and its potential applications in various fields, including cancer research and neuroscience.
Métodos De Síntesis
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide can be synthesized using a multistep process involving the reaction of 4-fluorobenzoyl chloride with 3-hydroxyaniline, followed by the reaction of the resulting intermediate with morpholine and sulfonyl chloride. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
4-fluoro-N-(3-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-15-5-4-12(17(22)19-13-2-1-3-14(21)11-13)10-16(15)26(23,24)20-6-8-25-9-7-20/h1-5,10-11,21H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWFBMHTSKJPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)
![1-benzyl-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B5133314.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5133321.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5133333.png)
![3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5133334.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)

![N-[3-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5133360.png)
![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)

![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)